molecular formula C19H34O4Si B183808 Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate CAS No. 112713-92-5

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate

Cat. No.: B183808
CAS No.: 112713-92-5
M. Wt: 354.6 g/mol
InChI Key: CVUYUBZMSCEMFT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate generally involves the following steps :

    Reaction of 1-cyclopentene-1-heptanone with triethylvinylsilane: This reaction is carried out in the presence of a base to obtain 1-cyclopentene-1-heptanoyl propanol ester.

    Baeyer-Villiger oxidation: The 1-cyclopentene-1-heptanoyl propanol ester is then reacted with excess hydrogen peroxide to produce a keto acid.

    Esterification: Finally, the keto acid is reacted with methanol to generate the target product, this compound.

Chemical Reactions Analysis

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The triethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include hydrogen peroxide for oxidation and various bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate has several scientific research applications :

    Chemistry: It is used as a reagent in organic synthesis, particularly in esterification reactions and as a ligand in organometallic catalysts.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the processing and preparation of polymers, solvents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate involves its reactivity as a reagent in various chemical reactions . The triethylsilyl group provides stability and reactivity, allowing the compound to participate in esterification and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate can be compared with similar compounds such as :

    Methyl 7-(5-oxo-3-(triethylsilyloxy)cyclopent-1-en-1-yl)heptanoate: A closely related compound with similar properties and applications.

    Methyl 5-oxo-3-(triethylsilyloxy)-1-cyclopentene-1-heptanoate: Another similar compound used in organic synthesis and industrial applications.

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h14,17H,5-13,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUYUBZMSCEMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC(=O)C(=C1)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451076
Record name Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112713-92-5
Record name Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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